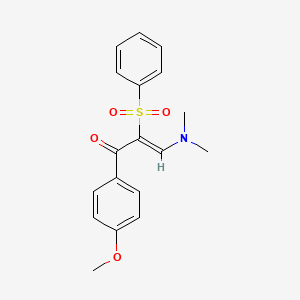

3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one

Description

3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one is a multifunctional enaminosulfone compound synthesized via a microwave-assisted three-step protocol (). The synthesis begins with α-bromination of 1-(4-(phenylsulfonyl)phenyl)ethan-1-one, followed by sulfonation and subsequent reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to yield the target compound in high efficiency (94% yield under microwave conditions) .

Propriétés

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-19(2)13-17(24(21,22)16-7-5-4-6-8-16)18(20)14-9-11-15(23-3)12-10-14/h4-13H,1-3H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZGIPCTOCCRNL-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)OC)\S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine and phenylsulfonyl chloride under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

Substitution: The dimethylamino and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one exhibits potent anticancer properties. The compound has been studied for its ability to inhibit the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 leads to the stabilization and activation of p53, promoting apoptosis in cancer cells.

Key Findings:

- MDM2 Inhibition : The compound displays strong inhibitory effects on MDM2 with nanomolar IC50 values.

- Antiproliferative Effects : Significant reduction in cell viability was observed in various cancer cell lines, including lung cancer (A549) and breast cancer models.

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it may exhibit moderate effectiveness against certain bacterial strains, although further optimization is required to enhance its efficacy.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that the compound showed promising results against Gram-positive bacteria. However, resistance mechanisms in Gram-negative bacteria necessitate additional research into structural modifications to improve activity.

Antimalarial Activity

Recent investigations have indicated that 3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one possesses moderate antimalarial properties against Plasmodium falciparum. The findings suggest that while the compound is effective, further modifications may be necessary to address resistance and improve potency.

Case Study: Antimalarial Efficacy

In a controlled study, the compound was tested against Plasmodium falciparum, yielding an IC50 value of approximately 200 nM. This moderate activity highlights the potential for developing derivatives with enhanced efficacy against resistant strains.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating nucleophilic attack by other molecules. Additionally, its sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfonyl-Containing Analogs

Structural Impact :

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in Michael additions .

- Methoxy vs.

Chalcone Derivatives (Non-Sulfonyl)

Activity Trends :

- Electronegative Substituents : Fluorine or bromine at para positions correlate with lower IC₅₀ (higher potency) in chalcones .

- Methoxy Groups : Para-methoxy in Ring B (e.g., 2h, IC₅₀ = 13.82 μM) reduces activity compared to fluorine (2j, IC₅₀ = 4.70 μM) .

Benzimidazole- and Quinolinyl-Chalcone Hybrids

Mechanistic Insights :

- Benzimidazole/Quinolinyl Moieties: Enhance DNA intercalation or kinase inhibition vs. simple chalcones .

- Sulfonyl vs. Heterocyclic Groups : The reference compound’s sulfonyl groups may improve solubility or target selectivity in antimicrobial applications .

Activité Biologique

The compound 3-(Dimethylamino)-1-(4-methoxyphenyl)-2-(phenylsulfonyl)-2-propen-1-one , commonly referred to as DMAP , has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of DMAP, supported by case studies, experimental findings, and relevant data tables.

Chemical Structure and Properties

DMAP is characterized by the following molecular formula:

- Chemical Formula : C₁₈H₁₉N₁O₄S

- Molecular Weight : 345.41 g/mol

The structure features a dimethylamino group, a methoxyphenyl moiety, and a phenylsulfonyl group, which contribute to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of DMAP as an anticancer agent. For instance, research indicated that DMAP exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

A study conducted on different cancer cell lines demonstrated the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that DMAP could serve as a promising candidate for further development in cancer therapy .

Analgesic Activity

DMAP has also been investigated for its analgesic properties. In animal models, it was shown to significantly reduce pain responses, indicating its potential use in pain management.

The analgesic effect is believed to be mediated through modulation of opioid receptors, particularly the μ-opioid receptor (MOR). Molecular dynamics simulations have suggested that DMAP may enhance MOR activation, thus contributing to its pain-relieving effects .

Antimicrobial Activity

In addition to its anticancer and analgesic properties, DMAP has demonstrated antimicrobial activity against various bacterial strains. The compound exhibited notable inhibition zones in disk diffusion assays.

Antimicrobial Efficacy Data

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings indicate that DMAP could be explored as a potential antimicrobial agent .

Synthesis and Characterization

DMAP was synthesized through a multi-step reaction involving key intermediates. The synthesis pathway included:

- Formation of the Dimethylamino Group : This was achieved via nucleophilic substitution reactions.

- Introduction of the Methoxyphenyl Moiety : Utilized electrophilic aromatic substitution techniques.

- Sulfonylation : The final step involved the introduction of the phenylsulfonyl group through sulfonylation reactions.

The compound was characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structure .

Toxicity Studies

Preliminary toxicity assessments indicate that DMAP has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicological implications.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Microwave-assisted synthesis is a validated approach for analogous enones, enabling rapid heating and improved selectivity. Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic reactivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Temperature control : Microwave irradiation at 80–100°C reduces side reactions.

- Stoichiometric ratios : A 1:1.2 molar ratio of the sulfonyl precursor to the enamine derivative maximizes yield.

Systematic optimization via Design of Experiments (DOE) is recommended to evaluate interactions between variables .

Basic: Which spectroscopic and crystallographic methods reliably characterize this compound’s structural integrity?

Methodological Answer:

- X-ray crystallography : Resolves the (E)-configuration of the α,β-unsaturated ketone moiety, as demonstrated for structurally related chalcones .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.2–3.5 ppm confirm the dimethylamino group; δ 7.3–8.1 ppm aromatic protons validate substitution patterns.

- ¹³C NMR : Carbonyl (C=O) signals at ~190 ppm and sulfonyl (SO₂) carbons at ~125 ppm.

- HRMS : Precise mass determination (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₂O₃S: 344.1194).

- IR spectroscopy : Strong absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Advanced: How do substituents on the phenyl rings influence bioactivity, particularly antibacterial effects?

Methodological Answer:

Structure-Activity Relationship (SAR) studies on chalcone derivatives reveal:

- Lipophilic substituents (e.g., Cl, Br at ring B) enhance activity by increasing membrane permeability (MIC: 0.2–0.3 mg/mL).

- Polar groups (e.g., -OH, -OMe) reduce efficacy due to poor lipid bilayer penetration (MIC > 0.6 mg/mL) .

Experimental Design : - Synthesize analogs with varied substituents (e.g., 4-Cl, 3-NO₂) and test via agar dilution assays against Bordetella bronchiseptica.

- Compare logP values (calculated via HPLC) to correlate hydrophobicity with MIC trends .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on sulfonyl group hydrogen bonding with active-site residues.

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive) using purified enzyme and varying substrate concentrations.

- Fluorescence quenching : Monitor tryptophan residue emission changes in target proteins upon compound binding .

Methodological: How should researchers address stability challenges during storage and handling?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Handling : Use gloveboxes for moisture-sensitive steps (sulfonyl groups hydrolyze in aqueous media).

- Stability monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., free sulfonic acid) .

Data Analysis: How can contradictory SAR data on substituent effects be resolved?

Methodological Answer:

- Multivariate analysis : Apply Principal Component Analysis (PCA) to separate confounding variables (e.g., bacterial strain variability, assay pH).

- Standardized protocols : Reproduce assays using ATCC-certified strains and fixed incubation times.

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.